Barium strontium titanate

Description

Structure

2D Structure

Properties

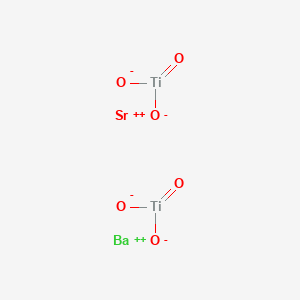

Molecular Formula |

BaO6SrTi2 |

|---|---|

Molecular Weight |

416.68 g/mol |

IUPAC Name |

strontium;barium(2+);dioxido(oxo)titanium |

InChI |

InChI=1S/Ba.6O.Sr.2Ti/q+2;;;4*-1;+2;; |

InChI Key |

PLAWWDCTSNMDLC-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Sr+2].[Ba+2] |

Origin of Product |

United States |

Theoretical Frameworks and Computational Modeling of Barium Strontium Titanate Systems

First-Principles Approaches to Atomic-Scale Behavior in Barium Strontium Titanate

First-principles, or ab initio, methods are computational techniques based on quantum mechanics that allow for the investigation of material properties without empirical parameters. These approaches are instrumental in elucidating the atomic-scale behavior of this compound (BST).

Density Functional Theory (DFT) for Electronic Structure and Lattice Dynamics

Density Functional Theory (DFT) is a powerful first-principles method used to calculate the electronic structure of materials. researchgate.netdergipark.org.tr In the context of BST, DFT calculations provide detailed information about the electronic band structure, density of states (DOS), and the nature of chemical bonding. researchgate.net

First-principles quantum-mechanical techniques have been employed to study the electronic structure of Ba₀.₅Sr₀.₅TiO₃. unesp.br These calculations reveal that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by Ti 3d states. rsc.org The substitution of barium with strontium influences the lattice parameters and, consequently, the electronic band gap. researchgate.netdergipark.org.tr Studies have shown that increasing the strontium content can lead to an increase in the band gap. researchgate.net For instance, DFT calculations have shown that the band gap of Ba(1-x)SrxTiO₃ can decrease with small percentages of Sr doping. dergipark.org.tr

Lattice dynamics, the study of atomic vibrations in a crystal lattice, can also be investigated using DFT. researchgate.netacs.orgtandfonline.com By calculating the phonon dispersion curves, researchers can identify soft phonon modes, which are indicative of structural instabilities and phase transitions. In BST, the ferroelectric properties are linked to the condensation of a transverse optic (TO) soft mode at the Brillouin zone center. DFT calculations have shown that the interactions between Ti-O and A-O (where A is Ba or Sr) are responsible for the unstable ferroelectric and antiferrodistortive phonons, respectively. researchgate.net The substitution of Ba with the smaller Sr ion and changes in crystal volume significantly affect these interactions and the resulting phase transitions. researchgate.net

Ab Initio Calculations for Material Response under External Stimuli

Ab initio calculations are crucial for understanding how BST responds to external stimuli such as electric fields and mechanical stress. arxiv.orgmdpi.comresearchgate.netsci-hub.se These simulations provide insights into the fundamental mechanisms behind the material's dielectric and piezoelectric properties.

The application of an external electric field can induce phase transitions in BST. aip.org For instance, ab initio molecular dynamics simulations can be used to study the ferroelectric phase transition from a tetragonal to a cubic phase under an electric field. mdpi.com The Landau theory of phase transitions, informed by ab initio calculations, has been developed to model the behavior of Ba₀.₈Sr₀.₂TiO₃ thin films under a planar electric field. arxiv.org These models often need to include factors like interfacial fields to accurately reproduce experimental observations. arxiv.org

Similarly, the response of BST to mechanical stress can be modeled. researchgate.netsci-hub.se Molecular dynamics simulations, using force fields derived from ab initio calculations, can predict how mechanical stress affects the piezoelectric properties of materials like barium titanate. researchgate.netsci-hub.se These studies are important for applications where the material is subjected to mechanical loads. researchgate.netsci-hub.se For example, it has been shown that increasing atomic vacancies can enhance the residual strain and polarization in the material. researchgate.net

Thermodynamic Modeling of Phase Evolution and Stability in this compound

Thermodynamic modeling provides a macroscopic understanding of phase transitions and stability in BST solid solutions. arxiv.orgaip.orgaps.org These models are essential for predicting phase diagrams and understanding how composition and temperature affect the material's properties.

Landau–Devonshire Phenomenological Theory for Solid Solutions

The Landau–Devonshire (LD) theory is a phenomenological approach used to describe ferroelectric phase transitions. arxiv.orgaip.orgaps.org It involves expanding the thermodynamic potential (free energy) as a polynomial of the order parameter, which is typically the polarization. arxiv.org This theory has been successfully applied to BST solid solutions to model their phase behavior. arxiv.orgaip.orgaps.org

An eighth-order thermodynamic potential for BST solid solutions has been developed to construct "concentration-misfit strain" and "temperature-misfit strain" phase diagrams for thin films. arxiv.orgaip.org This approach considers two order parameters: the polarization and the rotation of TiO₆ octahedra. aip.org The coefficients of the potential are often determined by fitting to experimental data for the end members of the solid solution, BaTiO₃ and SrTiO₃. arxiv.orgaps.org

Influence of Compositional Variation on System Thermodynamics

The composition of BST, specifically the Ba/Sr ratio, has a profound impact on its thermodynamic properties and phase stability. alayen.edu.iqaip.orgresearchgate.net Varying the strontium content allows for the tuning of the Curie temperature (T_c), the temperature at which the material transitions from a ferroelectric to a paraelectric state. alayen.edu.iqaaru.edu.joresearchgate.net

As the strontium concentration increases, the T_c of the BST solid solution decreases. alayen.edu.iqresearchgate.net This is because SrTiO₃ is a quantum paraelectric, meaning it does not undergo a ferroelectric phase transition at any temperature. arxiv.org The substitution of Ba²⁺ ions with smaller Sr²⁺ ions leads to a decrease in the lattice parameters and a shift in the phase transition temperatures. researchgate.netchalcogen.ro Thermodynamic models can incorporate this compositional dependence to predict the phase diagram of the BST system. arxiv.org For example, a study on Ba₁₋ₓSrₓTiO₃ ceramics showed that for x=0.2 and x=0.3, the Curie temperatures were 70°C and 28.5°C, respectively. alayen.edu.iqresearchgate.net

Modeling of Temperature-Dependent Structural Transformations

Modeling the temperature-dependent structural transformations in BST is crucial for understanding its performance in various applications. aps.orgaip.org As the temperature changes, BST can undergo a series of phase transitions from a cubic paraelectric phase at high temperatures to tetragonal, orthorhombic, and rhombohedral ferroelectric phases at lower temperatures. mdpi.com

Thermodynamic models, such as the LD theory, are used to construct temperature-misfit strain phase diagrams that predict the stable phases as a function of temperature and substrate-induced strain in thin films. aps.org These models can account for the thermal expansion mismatch between the BST film and the substrate, which can significantly influence the phase transition temperatures. aip.org For instance, a nonlinear thermodynamic model has been used to study the effect of thermal stresses on the pyroelectric properties of BST films on different substrates. aip.org Furthermore, machine-learning potentials trained on DFT data have been employed to simulate the cubic-to-tetragonal phase transition and have shown that the predicted Curie temperature is sensitive to the simulation box size due to long-range dipole correlations. aps.orgarxiv.org

Defect Chemistry and Point Defect Configurations in this compound Lattices

The properties of this compound (BST) are significantly influenced by the presence of point defects within its perovskite crystal lattice. cornell.edu Defect chemistry, which studies the types, concentrations, and interactions of these defects, is crucial for understanding and tailoring the material's electrical and dielectric characteristics. iaea.orgresearchgate.net Both experimental results and first-principles calculations have shown the validity of studying defect chemistry in titanate-based perovskites. aip.org

In BST, common point defects include oxygen vacancies, cation vacancies (at both A-sites occupied by Barium and Strontium, and B-sites occupied by Titanium), and substitutional dopants. aip.orgaip.org The creation of these defects is often a result of the high temperatures and specific atmospheric conditions used during material synthesis and processing. researchgate.net The charge neutrality of the crystal must be maintained, leading to the formation of charge-compensating defects. For instance, acceptor-type dopants can lead to the formation of oxygen vacancies to maintain charge balance. aip.org

The specific configuration and distribution of these defects can have profound effects. For example, defects in Ba₀.₈Sr₀.₂TiO₃ have been shown to play a significant role in enhancing electrostrain through defect-induced structural distortion. aip.org The ratio of A-site cations (Barium and Strontium) to the B-site cation (Titanium) also significantly impacts the microwave tunability, dielectric permittivity, and dielectric loss of Ba₀.₆Sr₀.₄TiO₃ ceramics. aip.org

Modeling of Oxygen Vacancy Formation and Migration

Oxygen vacancies are one of the most prevalent and influential defects in BST and other perovskite titanates. researchgate.netresearchgate.net They are known to be a primary factor in phenomena such as resistance degradation in multilayer ceramic capacitors. researchgate.net Computational modeling, particularly using techniques like density functional theory (DFT), has been instrumental in understanding the formation and migration of these vacancies. uni-freiburg.deaps.orgacs.org

Formation: The formation of an oxygen vacancy involves the removal of a neutral oxygen atom from its lattice site, leaving behind two electrons. uni-freiburg.de These electrons can become localized at the vacancy site, forming F-centers (a vacancy with one or two trapped electrons), or they can be donated to the conduction band, increasing the material's conductivity. researchgate.net This process can also lead to the reduction of neighboring Ti⁴⁺ ions to Ti³⁺. researchgate.netresearchgate.net The energy required to form an oxygen vacancy is a critical parameter and has been calculated in various studies. For instance, in BaTiO₃, the second ionization energy of an oxygen vacancy has been reported to be around 1.4 eV. researchgate.net

Migration: The movement of oxygen vacancies through the lattice is a thermally activated process and is fundamental to understanding the material's electrical behavior under DC bias and at high temperatures. researchgate.netntu.edu.sgosti.gov The migration barrier, or activation energy, for oxygen vacancy diffusion is a key parameter determined through computational modeling. researchgate.net For example, in Er-doped Ba₀.₇Sr₀.₃TiO₃ thin films, a current transient observed before resistance degradation has been directly related to oxygen migration under a DC bias. researchgate.net Doping with elements like Erbium has been shown to effectively decrease oxygen vacancy mobility, potentially leading to longer device lifetimes. researchgate.netntu.edu.sg

Atomistic simulations have revealed that the migration pathway of an oxygen vacancy typically involves hopping to a neighboring oxygen site. uni-freiburg.de The energy landscape for this migration can be complex and influenced by the local atomic environment, including the presence of other defects and grain boundaries. uni-freiburg.de

Cation Vacancy Analysis and Their Role in Material Equilibria

Formation and Compensation: The formation of cation vacancies is often linked to non-stoichiometry in the starting materials or to specific processing conditions. aip.org For instance, an A-site deficiency can be intentionally introduced to modify the material's properties. aip.org In BaTiO₃-based materials, oxygen vacancies are known to be the charge-compensating defect for A-site vacancies, often forming associated defect complexes denoted as (Vₐ-Vₒ). aip.org

The type of cation vacancy that is dominant can differ between closely related materials. It is widely believed that in BaTiO₃, the B-site vacancy is the dominant metal vacancy, while in SrTiO₃, the A-site vacancy (Vₛᵣ) is more prevalent. aip.org Computational studies have shown that the formation energies of A-site vacancies are typically lower in SrTiO₃ than in BaTiO₃ under equivalent conditions. aip.org

Influence on Properties: The presence of cation vacancies and their associated defect complexes can significantly alter the electrical resistivity and dielectric properties of the material. aip.org For example, in (Ba₀.₈Sr₀.₂TiO₃) ceramics, introducing a 0.01 mol Ba-deficiency was found to increase the dielectric permittivity, while a 0.01 mol Sr-deficiency led to different defect compensation mechanisms, including the formation of Ti³⁺ defect species. aip.org This suggests that the local distortion of the TiO₆ octahedra near an A-site vacancy site differs depending on whether it is a Ba or Sr vacancy. aip.org

Simulation of Material Response under Applied Fields and Strain Gradients

The unique dielectric and piezoelectric properties of this compound (BST) are intrinsically linked to its response to external stimuli such as electric fields and mechanical strain. Computational modeling plays a pivotal role in understanding and predicting this complex interplay, enabling the design of novel devices with tailored functionalities.

Finite Element Analysis (FEA) for Predicting Mechanical-Electrical Interplay

Finite Element Analysis (FEA) is a powerful computational tool used to simulate the behavior of materials and structures under various physical conditions. In the context of BST, FEA is extensively employed to model the coupling between its mechanical and electrical properties, a phenomenon known as piezoelectricity and the related flexoelectric effect. psu.eduaip.orgresearchgate.net

FEA models for BST typically involve discretizing the material into a mesh of finite elements and solving the governing equations of linear elasticity and electrostatics. psu.edu This allows for the prediction of resonant frequencies, strain distribution, and electrical potential distribution under applied loads or voltages. aip.orgresearchgate.net For instance, FEA has been successfully used to model the resonant behavior of flexoelectric elements and to optimize their design for applications like hydrophones. psu.edu In one study, the error in resonant frequency between the FEA model and experimental results for a BST hydrophone was only 7.6%. aip.org

Furthermore, FEA enables the calculation of strain gradients within the material, which is crucial for understanding the flexoelectric effect—the generation of electrical polarization due to a non-uniform strain. psu.eduaip.org This has been used to compare different hydrophone designs, showing, for example, a 43% increase in charge output in a three-bending-point design compared to a single-bending-point design. aip.org

Electromagnetic Modeling for Tunable Material Composites

The high tunability of BST's dielectric permittivity under an applied DC electric field makes it a prime candidate for tunable microwave devices. To optimize the performance of these devices, BST is often combined with low-loss dielectric materials to form composites. Electromagnetic modeling is essential for predicting the effective dielectric properties and tunability of these composites. kit.eduresearchgate.netcern.ch

Simulations have also been used to explore the effect of the composite's microstructure on its properties. For instance, a network-structured composite, where the dielectric phase forms clusters in a paraelectric network, was predicted by simulation to have high tunability, exceeding that of layered, columnar, and particulate models. mdpi.com

Analysis of Field-Induced Phenomena and Non-Linear Responses

The response of this compound (BST) to an applied electric field is often non-linear, especially near its ferroelectric phase transition. umich.eduaip.org This non-linearity is the basis for its tunable applications but also introduces complexities that require detailed computational and theoretical analysis.

One significant field-induced phenomenon is the induction of a ferroelectric, anisotropic state in the ceramic even above its Curie temperature. umich.edu Applying a high DC voltage can cause a large decrease in the incremental permittivity and a noticeable increase in the transmitted light intensity. umich.edu This effect is linked to the alignment of polar nanoregions that can exist in the paraelectric phase. researchgate.net

The non-linear dielectric response of BST has been investigated using techniques that measure the higher-order harmonics of the polarization response to an AC electric field. aip.org Studies on Ba₀.₆Sr₀.₄TiO₃ have shown that its non-linear behavior is qualitatively similar to that of relaxor ferroelectrics like PMN, rather than following a simple Rayleigh-like behavior which is characteristic of domain wall motion in soft ferroelectrics. aip.org This suggests that the dynamics of polar regions, rather than the movement of large-scale domain walls, govern the non-linear response in the paraelectric phase of BST. aip.org

Furthermore, the application of an electric field can induce electro-acoustic resonances in BST thin films, which manifest as loss mechanisms at microwave frequencies. aip.org These resonances have been characterized as a function of the electric field magnitude, temperature, and sample dimensions, and their behavior can be modeled using a Lorentz oscillator model. aip.org

Synthesis and Fabrication Methodologies for Barium Strontium Titanate Materials

Solid-State Reaction Routes for Polycrystalline Barium Strontium Titanate Ceramics

The solid-state reaction method is a widely utilized and cost-effective technique for synthesizing polycrystalline this compound (BST) ceramics. aip.orgresearchgate.net This powder metallurgy process involves the high-temperature reaction of precursor powders, typically oxides, carbonates, or other salts of barium, strontium, and titanium, to form the desired BST solid solution. aip.orgresearchgate.net The general chemical formula for BST is BaₓSr₁₋ₓTiO₃, where the ratio of barium to strontium can be adjusted to tailor the material's dielectric and ferroelectric properties. aip.orgpwr.wroc.pl

The process begins with the precise weighing and intimate mixing of the raw materials, such as Barium Carbonate (BaCO₃), Strontium Carbonate (SrCO₃), and Titanium Dioxide (TiO₂), in the desired stoichiometric proportions. researchgate.net Milling is then performed to reduce the particle size and ensure a homogeneous mixture, which is crucial for a complete reaction. youtube.com Following mixing, the powder undergoes calcination at a high temperature, typically in the range of 1100°C, to decompose the carbonates and initiate the formation of the BST perovskite phase. researchgate.net The calcined powder is then pressed into pellets, which are subsequently sintered at even higher temperatures to achieve a dense ceramic body. youtube.com

Conventional Sintering Processes and Parameter Optimization

Conventional sintering is a critical step in the solid-state reaction route, as it determines the final microstructure and, consequently, the electrical properties of the BST ceramic. This process involves heating the pressed pellets to a temperature below the melting point of the material, typically in the range of 1250°C to 1430°C, for a specific duration. cas.cznist.gov During sintering, the individual particles of the calcined powder bond together, leading to densification and grain growth. The optimization of sintering parameters such as temperature, time, and atmosphere is essential to achieve high density and a uniform grain structure. cas.cz

The sintering temperature has a significant impact on the density and grain size of the resulting ceramic. researchgate.net Higher sintering temperatures generally lead to increased densification and larger grain sizes. researchgate.net However, excessively high temperatures can lead to abnormal grain growth and the volatilization of constituent elements, which can degrade the material's properties. The duration of the sintering process also plays a role, with longer times typically resulting in higher densities and larger grains. The heating and cooling rates can also influence the final microstructure and the potential for cracking. youtube.com The atmosphere during sintering, whether it is air, oxygen, or an inert gas, can affect the defect chemistry and electrical properties of the BST ceramic.

| Sintering Parameter | Typical Range | Effect on BST Ceramics |

| Temperature | 1250°C - 1450°C | Higher temperatures generally increase density and grain size. cas.czresearchgate.net |

| Time | 1 - 4 hours | Longer times can lead to increased densification and grain growth. youtube.comnist.gov |

| Heating/Cooling Rate | 3°C/min - 10°C/min | Can influence microstructure and prevent cracking. youtube.comnist.gov |

| Atmosphere | Air, Oxygen, Inert Gas | Affects defect chemistry and electrical properties. |

Advanced Sintering Techniques (e.g., Reactive Flash Sintering)

In addition to conventional sintering, advanced techniques have been developed to improve the efficiency of the sintering process and enhance the properties of BST ceramics. One such technique is reactive flash sintering, which combines the chemical reaction and sintering steps into a single, rapid process. rsc.orgsciopen.com In reactive flash sintering, a mixture of precursor powders, such as oxides and carbonates, is subjected to an electric field at an elevated temperature. sciopen.com This results in a rapid, exothermic reaction and densification of the material in a matter of seconds. sciopen.com

Reactive flash sintering offers several advantages over conventional methods, including significantly reduced processing times and temperatures, which can lead to energy savings and the preservation of fine-grained microstructures. rsc.orgresearchgate.net The ability to produce dense BST ceramics with refined microstructures can enhance their energy storage capabilities. rsc.org For instance, dense BiFeO₃–BaTiO₃ ceramics have been successfully prepared via reactive flash sintering of multiphase precursor powders at 415 °C for 30 seconds. sciopen.com Current-controlled reactive flash sintering has also been shown to be an effective strategy for fine-tuning the microstructure of Ba₀.₆Sr₀.₄TiO₃ ceramics. rsc.org

Chemical Solution Deposition Techniques for this compound Thin Films

Chemical Solution Deposition (CSD) is a versatile and cost-effective set of techniques for fabricating high-quality this compound (BST) thin films. aip.orgmostwiedzy.pl These methods involve the deposition of a precursor solution onto a substrate, followed by thermal treatments to remove organic components and crystallize the film. aip.orgtandfonline.com CSD techniques offer excellent control over stoichiometry, thickness, and homogeneity, making them suitable for a wide range of applications. aip.orgaip.org

Sol-Gel Methodologies and Precursor Chemistry

The sol-gel method is a prominent CSD technique used for preparing BST thin films. aaru.edu.jopraiseworthyprize.org It involves the hydrolysis and condensation of metal-organic precursors in a solvent to form a "sol," which is a colloidal suspension of solid particles in a liquid. pwr.wroc.pl This sol is then deposited onto a substrate and transformed into a "gel," a solid network with liquid-filled pores, through a drying process. Subsequent heat treatment removes the organic components and crystallizes the gel into the desired BST perovskite structure. aaru.edu.jo

The precursor chemistry is a critical aspect of the sol-gel process, as it directly influences the properties of the resulting film. aip.org Common precursors for BST synthesis include Barium Acetate (Ba(CH₃COO)₂), Strontium Acetate (Sr(CH₃COO)₂), and a titanium source such as Titanium Isopropoxide (Ti[OCH(CH₃)₂]₄) or Titanium Butoxide (Ti(OC₄H₉)₄). pwr.wroc.plaaru.edu.jotandfonline.com The choice of solvents, such as acetic acid, 2-methoxyethanol, and ethylene (B1197577) glycol, is also important for dissolving the precursors and controlling the stability and viscosity of the sol. aaru.edu.joaip.orgnih.gov Additives like acetylacetone (B45752) may be used to stabilize the solution and prevent precipitation. pwr.wroc.plustb.edu.cn

| Precursor/Solvent | Chemical Formula | Role in Sol-Gel Process |

| Barium Acetate | Ba(CH₃COO)₂ | Barium source aaru.edu.jo |

| Strontium Acetate | Sr(CH₃COO)₂ | Strontium source aaru.edu.jo |

| Titanium Isopropoxide | Ti[OCH(CH₃)₂]₄ | Titanium source aaru.edu.jo |

| Acetic Acid | CH₃COOH | Solvent and stabilizer pwr.wroc.pl |

| 2-Methoxyethanol | C₃H₈O₂ | Solvent aaru.edu.jo |

| Ethylene Glycol | C₂H₆O₂ | Solvent and stabilizer tandfonline.com |

Spin Coating and Dip-Coating Protocols

Spin coating and dip coating are two common methods for depositing the sol-gel solution onto a substrate. youtube.commostwiedzy.pl In spin coating, the substrate is rotated at high speed while the precursor solution is dispensed onto its center. mdpi.com Centrifugal force spreads the solution evenly across the substrate, and the excess is spun off, leaving a thin, uniform film. arxiv.org The final thickness of the film is determined by the viscosity of the solution and the speed and duration of the spinning process. arxiv.org

Dip coating involves immersing the substrate into the precursor solution at a constant speed, holding it in the solution for a specific time, and then withdrawing it at a controlled speed. A thin layer of the solution adheres to the substrate, and its thickness is influenced by the withdrawal speed, the viscosity of the solution, and the surface tension between the solution and the substrate. After deposition by either method, the coated substrate is subjected to a series of heat treatments, including drying and pyrolysis, to remove the solvent and organic residues before final annealing at a high temperature to crystallize the BST film. mdpi.com

Control of Film Thickness and Homogeneity

Achieving precise control over film thickness and homogeneity is crucial for the performance of BST thin films in various applications. aip.org In CSD techniques, several parameters can be adjusted to control these properties. The concentration of the precursor solution is a key factor; more concentrated solutions generally result in thicker films. aip.org In fact, highly diluted precursor solutions (less than 0.05 M) have been used to create more homogeneous and denser films with enhanced ferroelectric properties. aip.org

The deposition parameters, such as the spin speed in spin coating and the withdrawal speed in dip coating, also play a significant role in determining film thickness. dtu.dk For multilayer deposition, the thickness can be controlled by the number of coating cycles. tandfonline.commdpi.com Each layer is typically subjected to a drying and pyrolysis step before the next layer is deposited. mdpi.com The final annealing process, including the temperature and duration, is critical for achieving a dense, homogeneous, and well-crystallized film. aaru.edu.jo Repeating the annealing cycle after the deposition of each layer can help achieve the desired film thickness and microstructure. aip.org For example, repeating a coating process up to 30 times has resulted in a film thickness of 600 nm. mdpi.com

Physical Vapor Deposition Techniques for this compound Thin Films

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods used to produce thin films. In these processes, a material is converted into its vapor phase in a vacuum chamber and then condensed onto a substrate surface to form a thin film. PVD is widely utilized for the fabrication of this compound (BST) thin films due to its ability to produce high-quality, uniform layers. Key PVD techniques for BST synthesis include Pulsed Laser Deposition (PLD) and Radio Frequency (RF) Magnetron Sputtering, which offer distinct advantages in controlling film properties.

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that uses a high-power pulsed laser beam to ablate a target of the desired material inside a vacuum chamber. journaldephysique.org The ablated material forms a plasma plume that expands and deposits onto a heated substrate, potentially forming an epitaxial film. For this compound (Ba,Sr)TiO3 (BST), this method is valued for its capacity to reproduce the stoichiometry of the target material in the deposited film. journaldephysique.org

The characteristics of the resulting BST films are highly dependent on several process parameters, primarily the substrate temperature and the oxygen partial pressure during deposition. journaldephysique.org Research on (Ba0.8Sr0.2)TiO3 films has shown that varying the substrate temperature significantly impacts the crystallographic structure. scientific.net For instance, as the deposition substrate temperature was increased from 200 °C to 400 °C, the average crystal size of the BST film grew from 34 nm to 68 nm. scientific.net This change in crystal size also correlates with an increase in the dielectric constant. scientific.net

The oxygen pressure is another critical parameter. Studies have demonstrated that for a given substrate temperature, such as 850 °C, the oxygen pressure influences the crystal orientation. journaldephysique.org Films deposited in an oxygen pressure range of 10 - 13.3 Pa exhibit a highly oriented grain structure, with X-ray diffraction (XRD) patterns showing only (100) and (200) peaks. journaldephysique.org Deviations from this optimal pressure range, either lower or higher, can lead to the appearance of other crystal orientations or a decrease in peak intensity, indicating a reduction in film quality. journaldephysique.org The laser parameters, such as the fluence (energy per unit area), also play a crucial role; a fluence of about 3 J/cm² has been used effectively in depositing BST films. journaldephysique.org

| Deposition Temperature (°C) | Average Crystal Size (nm) | Effect on Dielectric Constant |

|---|---|---|

| 200 | 34 | Increases with temperature |

| 300 | - | |

| 400 | 68 |

Radio Frequency (RF) Magnetron Sputtering is a widely used PVD technique for depositing high-quality BST thin films for RF and microwave applications. aip.orgmicrowavejournal.com This method involves bombarding a target material with energetic ions from a plasma, causing atoms from the target to be ejected or "sputtered." These sputtered atoms then travel and deposit onto a substrate, forming a thin film. ias.ac.in The use of an RF power source allows for the sputtering of dielectric materials like BST.

The properties of the sputtered BST films are strongly influenced by the deposition conditions, particularly the oxygen partial pressure in the sputtering gas (typically an Argon/Oxygen mixture) and the composition of the sputtering target. aip.orgscientific.net Adjusting the O2 partial pressure can be used to control oxygen incorporation and Ti non-stoichiometry in the film, which in turn affects the zero-field permittivity, loss tangent, and dielectric strength. aip.org This allows for the optimization of film properties for specific applications; for example, growth conditions can be tailored to yield either very high tunability films with moderate loss or low-loss films with moderate tunability. aip.org Research has shown that using a target with a nominal composition of Ba0.5Sr0.5TiO3 on platinized sapphire substrates at a temperature of 700°C can produce films with a tunability (change in dielectric constant with bias) of over 13:1. aip.org

Post-deposition annealing is often required to achieve the desired crystalline perovskite phase. scientific.net For instance, a film deposited in a pure argon environment from a target with excess Ba and Sr can achieve stoichiometry, which then crystallizes into the perovskite phase after annealing in oxygen at 750 °C for 30 minutes. scientific.net Characterization of (Ba0.5Sr0.5)TiO3 films on sapphire substrates showed that annealing at 900 °C for two hours resulted in a rougher surface and improved crystallinity compared to the as-deposited sample. aip.org These films are often integrated into Metal-Insulator-Metal (MIM) capacitor structures for electrical characterization. scientific.net

| Film Thickness (nm) | Capacitance @ 2 GHz (pF) | Leakage Current Density (A/cm²) |

|---|---|---|

| 50 | 0.417 | 6 x 10⁻⁶ |

| 90 | 1.42 | 5.35 x 10⁻⁸ |

Chemical Vapor Deposition (CVD) is a deposition process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metal-organic precursors. aip.org MOCVD is a highly attractive method for BST film deposition due to its advantages in providing good conformality, scalability, and the ability to operate at higher effective oxygen partial pressures compared to PVD methods. aip.orgcambridge.org

The success of the MOCVD process is critically dependent on the properties of the precursors, which must be volatile and thermally stable. aip.org A significant area of research has been the development of new precursors to overcome the limitations of traditional ones. For example, new precursors such as Ba(methd)2 and Sr(methd)2 have been developed, which show less aggregation in the gas phase compared to older compounds. cambridge.org Another development is the use of more coordinatively saturated Ti precursors like Ti(dmae)4, which exists as a monomer in the liquid state and leads to more effective and uniform Ti incorporation into the BST film, avoiding issues like humps and haziness seen with other precursors. aip.orgaip.org

MOCVD of BST is often performed using a direct liquid injection system where a "cocktail" solution of Ba, Sr, and Ti precursors dissolved in a solvent is vaporized and delivered to the reactor. aip.orgcambridge.org The deposition temperature is a key parameter influencing the film's composition and properties. Studies have shown that as the deposition temperature increases (e.g., from 420°C to 500°C), the incorporation of Ti increases while Ba and Sr content remains relatively constant. cambridge.orgaip.org This temperature change also affects step coverage, which tends to become poorer at higher temperatures due to rapid grain growth. aip.org However, electrical properties like leakage current and equivalent SiO2 thickness generally improve with higher deposition temperatures up to a certain point. cambridge.org For example, a BST film deposited at 460°C can exhibit a dielectric constant of 250. aip.org

| Deposition Temperature (°C) | Step Coverage | Dielectric Constant | Notes |

|---|---|---|---|

| 440 | - | - | Asymmetric leakage current behavior |

| 460 | ~50% | 250 | Asymmetric leakage current behavior |

| 500 | ~30% | - | Symmetric leakage current due to defects |

Hydrothermal and Hydrothermal-Galvanic Couple Methods for this compound Micro/Nanostructures

Hydrothermal synthesis is a solution-based technique that utilizes high-temperature and high-pressure aqueous solutions to crystallize materials. This method is advantageous for producing high-purity, crystalline nanoparticles of this compound (BST) at relatively low temperatures. tandfonline.com The process often involves reacting precursor materials, such as titanium oxide nanotubes with Barium hydroxide (B78521) (Ba(OH)2) and Strontium hydroxide (Sr(OH)2), under hydrothermal conditions (e.g., 180 °C). tandfonline.com The morphology and composition of the resulting BST nanoparticles can be controlled by adjusting parameters like the (Ba + Sr)/Ti ratio. tandfonline.com This technique can also be combined with sol-gel methods, where a BST powder prepared via sol-gel is then treated hydrothermally to produce nanoparticles of various compositions (e.g., BaxSr1-xTiO3, where x ranges from 0.1 to 0.9). scientific.net

A novel extension of this technique is the hydrothermal-galvanic couple (HT-GC) method, which enables the synthesis of directionally oriented or epitaxial-like thin films on conductive substrates at temperatures below 100°C. researchgate.netresearchgate.net In this process, a substrate coated with a conductive layer, such as Titanium Nitride (TiN), acts as a working electrode and is connected to a counter electrode (e.g., Platinum) without any external power source. researchgate.net This setup creates a galvanic couple in the hydrothermal solution (e.g., an alkaline solution containing Ba and Sr precursors). The galvanic currents generated between the two electrodes aid the synthesis process, promoting the nucleation and growth of the BST film on the substrate. researchgate.net This method has been used to synthesize BST films with varying grain sizes and Ba/Sr ratios by controlling the concentration of the precursor solution. researchgate.net Kinetic analysis shows that the growth rates for films prepared by the HT-GC technique are faster than those from a standard hydrothermal method. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound (BST) to develop more environmentally benign and economical manufacturing processes. tandfonline.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One green strategy involves the use of water as the sole solvent in microwave-assisted and centrifuge-assisted methods for doping barium titanate with strontium. tandfonline.com Another approach is the use of supercritical fluids, which have properties of both liquids and gases, as a reaction medium. rsc.org The continuous synthesis of BST nanoparticles (Ba0.6Sr0.4TiO3) has been demonstrated using supercritical water, which allows for rapid reaction kinetics at moderate temperatures, yielding highly crystalline nanoparticles without the need for additional heat treatment. rsc.org This method is considered environmentally sustainable due to the use of a "green" solvent and reduced reaction times. rsc.org

Solid-state reaction methods are also being adapted to be more eco-friendly. A simple and green solid-state synthesis has been reported for preparing pure and tin-doped BST nanoparticles using Moringa oleifera leaf extract as a natural capping agent. researchgate.net This approach avoids the use of synthetic capping agents that can be harmful. The development of these methods combines the goals of green chemistry with materials science to produce advanced functional materials like BST in a more sustainable manner. tandfonline.com

Structural and Microstructural Characterization of Barium Strontium Titanate Systems

Crystallographic Analysis and Phase Identification

Crystallographic analysis is fundamental to understanding the arrangement of atoms within the BST lattice and identifying the present crystalline phases.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystalline structure, lattice parameters, and phase purity of materials. In the study of Barium Strontium Titanate (Ba1-xSrxTiO3), XRD is crucial for confirming the formation of the desired perovskite structure and for tracking structural changes as a function of the barium-to-strontium ratio (x), temperature, and processing conditions.

The electrical behavior of BST is highly dependent on its crystal structure. nist.gov XRD analysis confirms whether the synthesized BST has crystallized in the expected perovskite structure. The diffraction pattern of BST typically shows characteristic peaks corresponding to specific crystallographic planes. For instance, XRD patterns of Ba0.4Sr0.6TiO3 have shown peaks corresponding to the (100), (110), (111), (200), (210), (211), (220), and (221) planes, which are in good agreement with the cubic BST phase. researchgate.net

The phase of BST at room temperature is highly dependent on the strontium content. Pure Barium Titanate (BaTiO3) exhibits a tetragonal structure, which is ferroelectric. uctm.edu As strontium is substituted for barium, the Curie temperature (the temperature of transition from the ferroelectric to the paraelectric state) decreases. This substitution leads to a structural transformation from a tetragonal to a cubic phase. researchgate.netscnu.edu.cn Detailed Rietveld analysis of XRD data has been used to show this structural phase transformation. researchgate.net For example, Ba0.7Sr0.3TiO3 typically shows a tetragonal perovskite phase, while compositions with higher strontium content, such as Ba0.4Sr0.6TiO3, tend to exhibit a cubic phase. researchgate.net

XRD is also instrumental in determining the phase purity of the synthesized material. The presence of any secondary or impurity phases can be detected by the appearance of extra peaks in the diffraction pattern. For instance, in some preparations, residual carbonates like BaCO3 and SrCO3 might be present if the calcination temperature is not sufficient. iosrjournals.org Similarly, in doped BST systems, secondary phases of the dopant oxide, such as ZrO2 in Zirconium-doped BST, can be identified. researchgate.net

The precise positions of the diffraction peaks allow for the calculation of the lattice parameters of the BST unit cell. In the tetragonal phase, both 'a' and 'c' lattice parameters are determined, while for the cubic phase, only the 'a' parameter is relevant. It has been observed that with increasing strontium content, the lattice parameters tend to decrease. chalcogen.ro This is expected, as the ionic radius of Sr2+ is smaller than that of Ba2+. The change in lattice parameters with composition is a key indicator of the successful incorporation of strontium into the barium titanate lattice.

Below is an interactive data table summarizing the effect of Strontium (Sr) content on the crystal structure and lattice parameters of this compound (BST) as determined by XRD.

| Composition (Ba1-xSrxTiO3) | Crystal Structure | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

| x = 0 (BaTiO3) | Tetragonal | 3.992 | 4.036 |

| x = 0.3 | Tetragonal | - | - |

| x = 0.5 | Cubic | - | - |

| x = 0.6 | Cubic | - | - |

| x = 0.8 | - | 4.07 | - |

Note: Specific lattice parameter values can vary depending on the synthesis method and processing conditions. The table provides a general trend.

Raman spectroscopy is a sensitive technique used to probe the vibrational modes of a material, providing valuable insights into its crystal structure, phase transitions, and local structural distortions. For this compound, which has a perovskite structure, Raman spectroscopy is particularly useful because the ideal cubic perovskite structure (space group Pm-3m) should theoretically exhibit no first-order Raman active modes. icm.edu.pl However, the appearance of Raman peaks is a clear indication of a deviation from this ideal cubic symmetry, such as in the ferroelectric tetragonal phase or due to local structural disorder. chemrxiv.org

In the tetragonal phase of BST (space group P4mm), which is Raman active, several characteristic phonon modes can be observed. icm.edu.pl The Raman spectra of tetragonal BST are typically characterized by peaks around 185 cm-1, a sharp peak near 303 cm-1, an asymmetric peak around 520 cm-1, and a broad peak at approximately 720 cm-1. aip.orgucl.ac.uk The sharp peak at 303 cm-1 is particularly indicative of the tetragonal phase and is often monitored to study the ferroelectric-to-paraelectric phase transition. icm.edu.plaip.org The intensity of this peak decreases with increasing temperature and vanishes above the Curie temperature (Tc) as the material transforms into the cubic phase. icm.edu.pl

Raman spectroscopy is highly sensitive to the substitution of strontium for barium in the BST lattice. The addition of strontium significantly affects the lattice dynamics. boisestate.edu As the strontium content increases, the Curie temperature decreases, and the material tends to adopt a cubic structure at room temperature. aip.org This transition is reflected in the Raman spectra by a gradual weakening and broadening of the peaks associated with the tetragonal phase. scnu.edu.cn Even in compositions that are cubic on average (as determined by XRD), Raman spectroscopy can reveal the presence of local polar nanoregions or dynamic polar clusters, indicated by the persistence of weak Raman modes characteristic of the tetragonal phase well above the macroscopic phase transition temperature. aip.orgsandia.gov

The vibrational modes observed in the Raman spectra of BST can be assigned to specific atomic motions. The spectral features below 200 cm-1 are generally associated with the vibrational modes of the A-site cations (Ba/Sr). researchgate.net The peaks in the 200-450 cm-1 range are attributed to Ti-O bond vibrations, while those above 450 cm-1 correspond to the vibrational modes of the TiO6 octahedra. researchgate.net In polar crystals like BST, the long-range electrostatic interactions can cause a splitting of the optical phonon branches into transverse (TO) and longitudinal (LO) modes. boisestate.edu

The following interactive table provides a summary of the prominent Raman modes observed in tetragonal this compound and their corresponding assignments.

| Raman Shift (cm-1) | Assignment | Description |

| ~185 | E(TO), E(LO), A1(LO) | Associated with A-site cation and TiO6 octahedra vibrations |

| ~303 | E(TO+LO), B1 | A sharp peak, characteristic of the tetragonal phase |

| ~520 | A1(TO) | Related to the vibrations within the TiO6 octahedra |

| ~720 | A1(LO) | A broad peak, also associated with the TiO6 octahedra |

Microscopic and Morphological Investigations

The performance of BST-based devices is not only dependent on the crystal structure but also heavily influenced by the microstructure, including grain size, morphology, surface topography, and the presence of defects or interfaces.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and grain morphology of this compound ceramics and thin films. researchgate.net It provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity.

In the context of BST, SEM is instrumental in visualizing the size, shape, and arrangement of grains within the material. The grain size is a critical parameter as it significantly influences the dielectric and ferroelectric properties of BST. For instance, studies have shown that the grain size of BST can be controlled by varying the synthesis conditions, such as the calcination temperature. semanticscholar.org An increase in calcination temperature generally leads to an increase in the average grain size. semanticscholar.org

The morphology of the grains, whether they are spherical, cubic, or irregular, can also be determined from SEM images. researchgate.net The images can reveal the degree of densification of the ceramic, the presence of porosity, and the extent of grain growth. For example, SEM images of BST ceramics have shown morphologies ranging from cubic and rod-shaped grains to agglomerated structures with pores. researchgate.net The packing of the grains and the nature of the grain boundaries are also important microstructural features that can be assessed using SEM.

The following interactive table summarizes typical observations of grain size and morphology in this compound under different processing conditions as observed by SEM.

| Processing Condition | Observed Grain Size | Observed Grain Morphology |

| Increased calcination temperature | Increases | Can lead to more defined and larger grains |

| Solid-state reaction | Varies (e.g., 0.543 µm to 0.727 µm) | Cubic, rod-shaped, with some agglomerates and pores |

| Doping with other elements | Can be influenced | May alter grain growth and final morphology |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. icspicorp.com It is an invaluable tool for characterizing the surface of this compound thin films, offering quantitative data on surface roughness and revealing nanoscale features that are not discernible with conventional microscopy techniques. sciopen.comnist.gov

Surface roughness is a critical parameter for many applications of BST thin films, particularly in multilayer capacitors and other electronic devices where a smooth surface is essential for device performance and reliability. AFM can precisely measure various roughness parameters, such as the root mean square (RMS) roughness and the average roughness (Ra). researchgate.net For example, AFM has been used to measure the RMS roughness of strontium titanate layers to be approximately 0.125 nanometers. nanosurf.com

In addition to roughness measurements, AFM can be used to visualize nanoscale features on the surface of BST, such as grain boundaries, domain structures, and any surface defects. In its Piezoresponse Force Microscopy (PFM) mode, AFM can be used to study the ferroelectric domain structure of BST with nanoscale resolution. researchgate.net PFM allows for the imaging and manipulation of ferroelectric domains, providing crucial information about the local piezoelectric and ferroelectric properties of the material. nih.gov

The following interactive data table illustrates the typical surface roughness values for this compound thin films as measured by AFM.

| Film Deposition Method | Substrate | Typical RMS Roughness |

| Sol-gel | Fused silica | Varies with calcination temperature |

| Sputtering | Silicon | Dependent on deposition conditions |

| Hydrothermal synthesis | Ti39Nb alloy | Can be characterized |

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides extremely high-resolution images of the internal microstructure of materials. In the study of this compound, TEM is employed to investigate fine microstructural details such as grain boundaries, dislocations, stacking faults, and the structure of interfaces between BST and other materials. cas.cn

TEM allows for the direct visualization of the crystal lattice, enabling the study of local crystallographic orientations and the identification of nanoscale secondary phases that may not be detectable by XRD. cas.cn High-Resolution TEM (HRTEM) can provide atomic-resolution images of the crystal structure, revealing details about atomic arrangements at interfaces and defects. dtu.dk

Interfacial studies are particularly important for BST thin films used in electronic devices, where the interface between the BST layer and the electrode or substrate can significantly impact the device performance. TEM, often in conjunction with Scanning Transmission Electron Microscopy (STEM), can be used to characterize the structure and chemistry of these interfaces at the atomic scale. cas.cndtu.dk Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS) within the TEM can provide elemental mapping of the interface, revealing any interdiffusion or segregation of elements. dtu.dk

The following interactive table summarizes the types of microstructural features in this compound that can be investigated using Transmission Electron Microscopy.

| Microstructural Feature | Information Provided by TEM |

| Grain Boundaries | Structure, presence of amorphous or secondary phases |

| Dislocations and Defects | Type and density of crystalline defects |

| Interfaces | Atomic structure, chemical composition, presence of interfacial layers |

| Nanoparticles | Size, shape, and internal crystal structure |

| Second Phases | Identification and crystallographic relationship with the matrix |

Compositional Analysis Techniques

The precise determination of elemental composition and its spatial distribution is critical for understanding and optimizing the properties of this compound (BST) systems. Various analytical techniques are employed to probe the elemental makeup, oxidation states, and physical dimensions of BST, particularly in thin-film applications. These methods provide invaluable data that correlate the material's composition with its functional performance.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azomining.com In the context of this compound (Ba1-xSrxTiO3), XPS is instrumental in verifying stoichiometry and examining the oxidation states of the constituent elements (Ba, Sr, Ti, O), which are crucial for the material's dielectric and ferroelectric properties. nih.gov

The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is characteristic of each element. Shifts in these binding energies, known as chemical shifts, provide information about the oxidative state and local chemical environment of the atoms.

Research on BST and related perovskite titanates like barium titanate (BaTiO3) demonstrates the utility of XPS in identifying the chemical states of the constituent ions. nih.gov For instance, the analysis of the Ti 2p spectrum can reveal the presence of different oxidation states, such as Ti4+, Ti3+, and Ti2+. The presence of Ti3+ is often associated with oxygen vacancies, which can significantly impact the electrical properties of the material. researchgate.net Similarly, the Ba 3d spectrum can sometimes show multiple components, indicating that barium exists in different chemical environments within the perovskite structure. researchgate.net High-resolution spectra of the Ba 3d, Sr 3d, Ti 2p, and O 1s peaks are analyzed to confirm the elemental composition and their oxidation states. nih.gov

Below is a table summarizing typical binding energies for the core levels of elements in BST, as determined by XPS analysis.

| Element | Core Level | Binding Energy (eV) | Common Oxidation State | Reference |

| Barium | Ba 3d5/2 | ~780.0 | Ba2+ | nih.govthermofisher.com |

| Strontium | Sr 3d5/2 | ~132.5 | Sr2+ | researchgate.net |

| Titanium | Ti 2p3/2 | ~458.0 | Ti4+ | nih.govresearchgate.net |

| Oxygen | O 1s | ~529.0 - 531.0 | O2- | researchgate.netresearchgate.net |

Note: Binding energies can vary slightly depending on the specific composition, preparation method, and surface conditions of the sample.

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to provide spatially resolved chemical information. azomining.comthermofisher.com EDS relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When the sample is bombarded by the electron beam of the microscope, atoms are excited, causing them to emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements present. thermofisher.com

For this compound, EDS is particularly valuable for elemental mapping. jeol.com This technique involves scanning the electron beam across a specific area of the sample and collecting an EDS spectrum at each pixel. advancedmicroanalytical.com The data is then used to generate two-dimensional maps showing the spatial distribution of Ba, Sr, Ti, and O. This is crucial for assessing the homogeneity of the BST film or ceramic, identifying any phase segregation, or detecting impurities. The resulting elemental maps provide a visual representation of the compositional uniformity, which is essential for ensuring consistent device performance. jeol.comadvancedmicroanalytical.com

The capabilities of EDS in analyzing BST are summarized in the table below.

| Feature | Description | Application to BST |

| Elemental Identification | Detects characteristic X-rays to identify elements present. | Confirms the presence of Ba, Sr, Ti, and O. Detects any contaminants. |

| Quantitative Analysis | Measures the relative abundance of elements. | Determines the Ba/Sr ratio and overall stoichiometry of the BST. |

| Elemental Mapping | Generates 2D maps of elemental distribution. | Visualizes the homogeneity of the elemental composition across the sample surface. jeol.com |

| Line Scan Analysis | Provides elemental concentration profiles along a selected line. | Investigates compositional variations across interfaces or grain boundaries. |

Spectroscopic Ellipsometry for Film Thickness and Compositional Correlation

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to characterize thin films. bruker.com It measures the change in polarization of light upon reflection from a sample surface. By analyzing this change, one can determine various properties of the film, including its thickness and optical constants (refractive index and extinction coefficient). bruker.comdrexel.edu

In the characterization of this compound thin films, SE is a powerful tool for accurately measuring film thickness, which is a critical parameter for many electronic devices. drexel.eduaip.org The technique is highly sensitive, capable of measuring films down to the angstrom level. bruker.com

Furthermore, a correlation can be established between the optical properties measured by SE and the material's composition. drexel.edu For BST (BaxSr1-xTiO3), the refractive index and the bandgap are dependent on the barium-to-strontium ratio (x). By building a model that connects these optical constants to the composition, SE can be used as a rapid, non-destructive method to determine both the thickness and the stoichiometry of the film simultaneously. drexel.edu This is achieved by fitting the experimental ellipsometric data to a physical model of the material system. drexel.edu The agreement between film thickness determined by SE and values derived from other methods, such as X-ray Fluorescence (XRF), has been shown to be very good. aip.org

The table below outlines the key parameters obtained from Spectroscopic Ellipsometry for BST thin films.

| Parameter | Description | Significance for BST |

| Film Thickness | The vertical dimension of the deposited BST layer. | Crucial for device capacitance and performance; SE provides high-precision measurements. drexel.eduaip.org |

| Optical Constants (n, k) | The refractive index (n) and extinction coefficient (k) as a function of wavelength. | These are intrinsic material properties that are correlated to the film's density and composition. |

| Composition (Ba/Sr ratio) | The relative amount of barium and strontium in the film. | Determined by correlating the measured optical constants with established models linking them to the Ba/Sr ratio. drexel.edu |

| Surface Roughness | The degree of irregularity of the film's top surface. | Can be modeled in the SE analysis to improve the accuracy of thickness and optical constant determination. |

Advanced Material Engineering and Heterostructure Design for Barium Strontium Titanate

Doping Strategies for Modulating Material Response in Barium Strontium Titanate

Doping, the intentional introduction of impurities into a material, is a fundamental technique in materials science to tailor the properties of this compound (BST). By substituting a small fraction of the original atoms with other elements, it is possible to significantly alter the electrical, structural, and dielectric characteristics of BST for specific applications. Doping strategies are broadly categorized into acceptor and donor doping, depending on the valence state of the dopant relative to the ion it replaces in the BST crystal lattice.

Acceptor Doping (e.g., Mg, Mn, Fe) for Influencing Material Behavior

Acceptor doping involves substituting the Ti⁴⁺ ions at the B-site of the perovskite structure with lower-valence cations such as Mg²⁺, Mn²⁺, or Fe³⁺. nih.gov This substitution creates oxygen vacancies to maintain charge neutrality, which in turn can significantly influence the material's dielectric properties. A primary effect of acceptor doping is the reduction of dielectric loss. nih.govresearchgate.net The acceptor ions act as electron acceptors, trapping mobile electrons that contribute to leakage currents and energy dissipation. researchgate.net

For instance, doping BST with small amounts of Mg²⁺ has been shown to effectively lower the dielectric loss tangent. nih.govresearchgate.net The Mg²⁺ ions, with an ionic radius of 0.72 Å, can readily substitute for Ti⁴⁺ (0.61 Å) in the BST lattice. nih.gov This substitution helps to prevent the reduction of Ti⁴⁺ to Ti³⁺ by neutralizing the donor action of oxygen vacancies, thereby reducing the concentration of charge carriers and lowering dielectric loss. nih.gov Similarly, dopants like Mn and Fe create compensating defects that lead to a decrease in dielectric loss. researchgate.net The introduction of these acceptor dopants can lead to the formation of defect dipoles, which can pin domain walls and further contribute to reduced losses, a desirable characteristic for high-frequency applications. mdpi.com

| Dopant | Ionic Radii (Å) | Site | Effect on Dielectric Loss | Reference |

| Mg²⁺ | 0.72 | B-site (Ti⁴⁺) | Decrease | nih.gov |

| Mn²⁺ | 0.67 (HS), 0.58 (LS) | B-site (Ti⁴⁺) | Decrease | researchgate.netupm.edu.my |

| Fe³⁺ | 0.645 (HS), 0.55 (LS) | B-site (Ti⁴⁺) | Decrease | researchgate.net |

HS = High Spin, LS = Low Spin

Donor Doping (e.g., La, Ho) for Tailoring Response Characteristics

In contrast to acceptor doping, donor doping involves substituting the A-site (Ba²⁺ or Sr²⁺) or B-site (Ti⁴⁺) ions with higher-valence cations. Common donor dopants for the A-site include Lanthanum (La³⁺), while Holmium (Ho³⁺) can also be used. researchgate.netmdpi.com Donor doping at the A-site, for example by replacing Ba²⁺ with La³⁺, facilitates the formation of cation vacancies to maintain charge neutrality. researchgate.net These cation vacancies can improve the mobility of domain walls, leading to an enhanced dielectric constant and dielectric tunability. researchgate.net

Donor doping can also be employed to reduce the concentration of oxygen vacancies, which are often detrimental to the insulating properties of the material. mdpi.com By introducing a higher-valence cation, the need for oxygen vacancies for charge compensation is reduced, which can lead to improved dielectric performance. mdpi.com The specific effects of donor doping are highly dependent on the dopant, its concentration, and the processing conditions of the BST material.

| Dopant | Ionic Radii (Å) | Site | Effect on Dielectric Properties | Reference |

| La³⁺ | 1.032 | A-site (Ba²⁺/Sr²⁺) | Enhances dielectric constant and tunability | researchgate.net |

| Ho³⁺ | 0.901 | A-site (Ba²⁺/Sr²⁺) | Introduces multifunctionality (e.g., upconversion luminescence) | mdpi.com |

Effects of Dopant Concentration and Ionic Radii on Structural and Functional Behavior

The concentration and ionic radii of dopants play a crucial role in determining the structural and functional properties of doped BST. The mismatch in ionic radii between the dopant and the host ion introduces lattice strain. chalcogen.ro This strain can lead to distortions in the crystal lattice, affecting the symmetry and stability of the perovskite structure. chalcogen.ro For example, increasing the concentration of a dopant with a different ionic radius can cause a shift in the diffraction peaks observed in X-ray diffraction (XRD) patterns, indicating a change in the lattice parameters. chalcogen.roresearchgate.net

The concentration of the dopant directly influences the density of induced defects, such as oxygen or cation vacancies. At low concentrations, dopants can effectively modify the dielectric properties as intended. However, excessive dopant concentrations can lead to the formation of secondary phases or an increase in structural defects, which can degrade the material's performance. researchgate.net

The electrical conductivity of BST is also sensitive to dopant concentration. For instance, as the concentration of strontium (acting as a dopant for barium) increases in Ba₁₋ₓSrₓTiO₃, the concentration of charge carriers can increase, leading to higher electrical conductivity. researchgate.net The interplay between dopant concentration, ionic radii, and the resulting lattice strain and defect chemistry allows for precise tuning of the structural and functional behavior of this compound.

Compositional Grading and Multilayered Structures in this compound Films

Compositional grading and the fabrication of multilayered structures are advanced techniques used to engineer the properties of this compound films beyond what is achievable with uniform compositions. These approaches involve intentionally varying the Ba/Sr ratio either continuously throughout the film thickness (compositional grading) or by stacking discrete layers of different compositions (multilayered structures). polyu.edu.hkresearchgate.net

These engineered structures can also lead to improved dielectric tunability due to the internal electric fields and stress gradients that develop at the interfaces between layers of different compositions. polyu.edu.hk The fabrication of such structures often involves techniques like pulsed-laser deposition, which allows for precise control over the composition of each layer. polyu.edu.hk

Thin Film Heterostructures and Interface Engineering

The properties of BST thin films are highly sensitive to the interfaces with the adjacent layers, such as the bottom electrode and the substrate. The crystal structure, orientation, and strain state of the BST film are strongly influenced by the underlying layer. For example, the use of a La₀.₇Sr₀.₃MnO₃ (LSMO) bottom electrode on a LaAlO₃ substrate can promote the epitaxial growth of BST films, leading to improved electrical properties. polyu.edu.hk

Molecular beam epitaxy (MBE) is a powerful technique for creating thin film heterostructures with atomically sharp interfaces. acs.org This precision allows for the fabrication of complex structures, such as an all-epitaxial SrRuO₃/BaTiO₃/SrRuO₃ heterostructure, which functions as a capacitor. acs.org The quality of the interfaces in such heterostructures is paramount for achieving the desired ferroelectric and dielectric properties.

Substrate Selection and Its Influence on Film Growth and Strain Accommodation

The choice of substrate is a critical factor in the fabrication of BST thin films, as it profoundly influences the film's crystallographic orientation, microstructure, and residual strain, which in turn dictate its electrical properties. arxiv.organion-controlled-materials.org Various substrates are used for growing BST films, including single-crystal silicon, platinum-coated silicon (Pt/Ti/SiO₂/Si), magnesium oxide (MgO), strontium titanate (SrTiO₃), and sapphire (Al₂O₃). anion-controlled-materials.orgmdpi.com

The lattice mismatch and the difference in thermal expansion coefficients between the BST film and the substrate are the primary sources of strain in the film. researchgate.netnih.gov For example, growing BST on a substrate with a larger lattice parameter can induce tensile strain, while a substrate with a smaller lattice parameter can cause compressive strain. This residual strain has a significant impact on the dielectric properties of the BST film. It has been observed that the dielectric constant and tunability of BST films can be tailored by controlling the residual strain through the selection of different substrates. anion-controlled-materials.org

| Substrate | Typical Orientation for BST | Key Influence on BST Film | Reference |

| Silicon (Si) | Polycrystalline or with buffer layers | Integration with semiconductor technology | mdpi.comnih.gov |

| Pt/Ti/SiO₂/Si | (110) or (111) preferred | Commonly used for capacitor structures | researchgate.net |

| MgO (100) | (100) | Induces specific strain state | anion-controlled-materials.org |

| SrTiO₃ (100) | Epitaxial (100) | Small lattice mismatch, good for high-quality films | acs.organion-controlled-materials.org |

| Al₂O₃ (Sapphire) | Varies with orientation | High thermal stability | mdpi.com |

| LaAlO₃ | (100) | Used for epitaxial growth with specific electrodes | polyu.edu.hk |

Interfacial Layer Effects on Material Response and Device Performance

The choice of electrode material also plays a crucial role in the formation and characteristics of the interfacial layer. Different metals can lead to varying degrees of interfacial reactions, diffusion, and defect formation, all of which affect the electrical properties of the BST capacitor. For example, studies comparing copper and aluminum top electrodes on BST thin films have shown that copper electrodes can lead to higher leakage currents and poorer ferroelectric properties due to copper diffusion and the formation of an interfacial copper oxide layer.

To mitigate the deleterious effects of interfacial layers, strategies such as the introduction of conductive oxide buffer layers like Strontium Ruthenate (SrRuO₃) have been explored. A thin layer of SrRuO₃ between the BST film and a platinum (Pt) electrode can promote the growth of highly crystalline and oriented BST films, even at lower deposition temperatures. This results in a higher dielectric constant and tunability compared to BST films deposited directly on Pt. anion-controlled-materials.org The improved performance is attributed to the better structural compatibility between the perovskite BST and SrRuO₃, which facilitates epitaxial growth and reduces interfacial defects. anion-controlled-materials.org

Table 1: Influence of Electrode and Annealing on BST Thin Film Properties

| Electrode | Annealing Atmosphere | Bulk Dielectric Constant | Dead-Layer Effect | Reference |

| Platinum | N₂ | Increased | Reduced | aip.org |

| Platinum | O₂ | Less Increased | Less Reduced | aip.org |

| Copper | Various | - | High leakage current | nih.gov |

| Aluminum | Various | - | Lower leakage current | nih.gov |

| Pt/SrRuO₃ | - | High | Reduced | anion-controlled-materials.org |

Integration with Silicon Platforms via Buffer Layers

The integration of this compound (BST) thin films with silicon (Si) substrates is a critical step towards the realization of tunable microwave devices and high-density dynamic random-access memories (DRAMs) on a standard semiconductor platform. However, direct deposition of BST on silicon is challenging due to the large lattice mismatch and the potential for interfacial reactions, which can lead to the formation of an amorphous silicon oxide layer and degrade the electrical properties of the BST film. To overcome these challenges, various buffer layers are employed to serve as a structural and chemical template for the growth of high-quality BST films.

Strontium Titanate (SrTiO₃ or STO) is a commonly used buffer layer for integrating BST on silicon. Its perovskite crystal structure is compatible with BST, and it can be grown epitaxially on silicon, providing a suitable template for the subsequent growth of BST. The use of a thin STO buffer layer, often grown by molecular beam epitaxy (MBE), has been shown to enable the growth of epitaxial, c-axis oriented BST films with a high degree of crystallinity. utexas.edu Research has demonstrated that even a very thin STO buffer layer (e.g., 1.6 nm) can be effective in achieving high-quality BST films with an effective dielectric constant of around 660. utexas.edu

Lanthanum Nickelate (LaNiO₃ or LNO) is another promising conductive oxide buffer layer for integrating BST on silicon. Highly (100)-oriented LNO thin films can be grown on Si substrates and act as an excellent template for the textured growth of BST. The use of an LNO buffer layer has been shown to significantly improve the tunability of BST thin films. openresearchlibrary.org In addition to promoting oriented growth, buffer layers like LNO and Magnesium Oxide (MgO) can also enhance the crystallization of BST films and lead to a reduction in dielectric loss. openresearchlibrary.org The choice of buffer layer and its thickness can be tailored to control the orientation and strain within the BST film, thereby influencing its dielectric properties.

Table 2: Comparison of Buffer Layers for BST Integration on Silicon

| Buffer Layer | Deposition Technique | BST Film Orientation | Key Improvement | Reference |

| SrTiO₃ | MBE | c-axis epitaxial | High crystallinity, High dielectric constant | utexas.edu |

| LaNiO₃ | RF Magnetron Sputtering | (100) textured | Improved tunability | openresearchlibrary.org |

| MgO | RF Magnetron Sputtering | (100) textured | Enhanced crystallization, Reduced dielectric loss | openresearchlibrary.org |

| Yttria-stabilized zirconia | Not specified | Epitaxial | High dielectric constant (1300) | bohrium.com |

Nanostructured this compound Materials and Architectures

The properties of this compound (BST) can be further tailored and enhanced by fabricating it into various nanostructures. Nanostructuring allows for the control of size, shape, and dimensionality, leading to novel properties and improved performance in a range of applications.

Fabrication of Nanoparticles and Nanowires

This compound nanoparticles and nanowires can be synthesized through various chemical routes, with hydrothermal and sol-gel methods being among the most common.

The hydrothermal method involves the crystallization of materials from high-temperature aqueous solutions at high vapor pressures. This technique is effective for producing crystalline BST nanoparticles with controlled morphology. Key synthesis parameters such as reaction temperature, time, and precursor concentration significantly influence the resulting particle size and shape. For instance, studies on the hydrothermal synthesis of bismuth oxide nanoparticles, a related metal oxide, have shown that increasing the reaction temperature leads to an increase in the average nanoparticle size. researchgate.net Similarly, for BST, titanium oxide nanotubes have been used as a precursor to synthesize BST nanoparticles, with the final morphology being dependent on the (Ba+Sr)/Ti ratio. researchgate.net

The sol-gel method is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for the fabrication of BST nanowires and nanofibers with high aspect ratios. In a typical process, a sol-gel solution of BST is prepared and then subjected to techniques like electrospinning, where a polymer solution containing the BST precursors is drawn into fibers by an electric field. Subsequent calcination removes the polymer and crystallizes the BST into nanofibers. The diameter of the resulting nanofibers can be controlled by the calcination temperature.

Table 3: Synthesis Parameters and Resulting Nanostructures

| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | Reference |

| Hydrothermal | Titanium oxide nanotubes, Ba(OH)₂, Sr(OH)₂ | (Ba+Sr)/Ti ratio, Temperature (180 °C) | Nanoparticles | researchgate.net |

| Sol-gel with Electrospinning | BST sol-gel solution, Poly(vinylpyrrolidone) | Calcination Temperature (700-800 °C) | Nanofibers with diameters 161-208 nm | researchgate.net |

| Co-precipitation | Not specified | Reaction Temperature (~80 °C) | Rhombic-type nanoparticles | mdpi.comproquest.com |

Design of Hierarchical Nanostructures for Enhanced Performance

Hierarchical nanostructures, which are complex architectures assembled from primary nanoscale building blocks, offer a promising route to further enhance the performance of this compound. These structures can provide unique properties arising from the synergistic effects of their multi-scale organization.

One common hierarchical design is the core-shell structure . For example, BST nanoparticles can be coated with a shell of another material, such as iron(III) oxide (Fe₂O₃), to create BST@Fe₂O₃ core-shell structures. This surface modification can significantly alter the dielectric properties of the material. Research has shown that with an increasing amount of Fe₂O₃ coating, the ferroelectric-to-paraelectric phase transition temperature of BST shifts to lower temperatures, and the dielectric peak becomes broader and more frequency-dependent. mdpi.comproquest.com This is attributed to the inconsistent chemical composition from the core to the shell, which can be advantageous for creating temperature-stable dielectric materials. mdpi.com